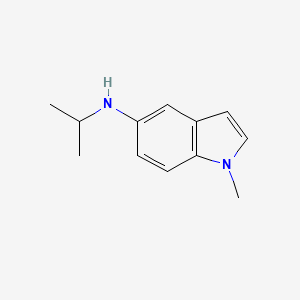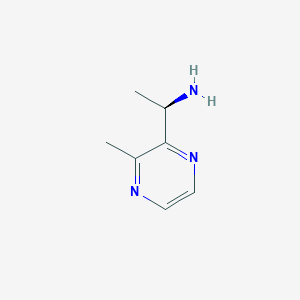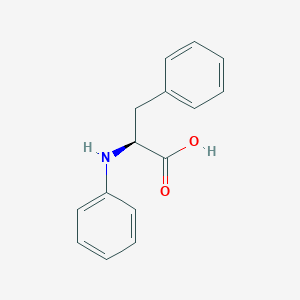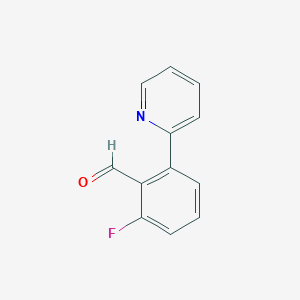
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of a cyclohexanone ring substituted with a dimethylpropanoyl group and additional methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one.
4,4-Dimethylcyclohexanone: Another precursor used in the synthesis.
Trimethylacetyl chloride: Similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-12(2,3)11(15)9-8-13(4,5)7-6-10(9)14/h9H,6-8H2,1-5H3 |
InChIキー |
YQKMEEULLRUSOU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C(C1)C(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


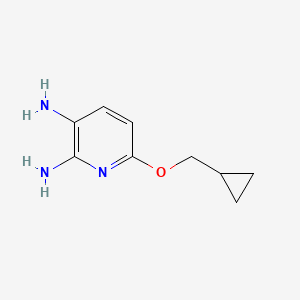
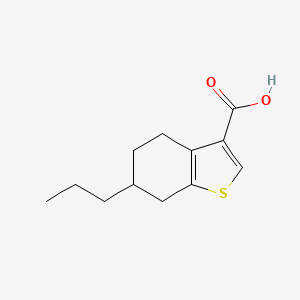
![1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)
![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)

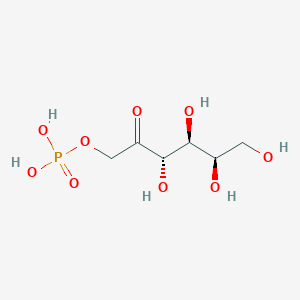

![[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine](/img/structure/B13314177.png)
